4-ethoxy-5-methoxy-1H-indole-2-carboxylic Acid
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Overview
Description
4-Ethoxy-5-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound, with its unique ethoxy and methoxy substituents, is of particular interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Larock heteroannulation reaction, where an aniline derivative reacts with an alkyne in the presence of a palladium catalyst to form the indole core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-5-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-Ethoxy-5-methoxy-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its neuroprotective effects, particularly in the context of stroke.
Mechanism of Action
The mechanism of action of 4-ethoxy-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
5-Methoxy-1H-indole-2-carboxylic acid: Shares the methoxy group but lacks the ethoxy substituent.
4-Methoxy-1H-indole-2-carboxylic acid: Similar structure but with a methoxy group instead of ethoxy.
Uniqueness: 4-Ethoxy-5-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both ethoxy and methoxy groups, which may enhance its biological activity and specificity in receptor binding compared to its analogs.
Properties
IUPAC Name |
4-ethoxy-5-methoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-17-11-7-6-9(12(14)15)13-8(7)4-5-10(11)16-2/h4-6,13H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWASDTPLNNWWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC2=C1C=C(N2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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